Tris(dibencilidenacetona)dipaladio(0)

Descripción general

Descripción

Tris (dibencilidenacetona) dipaladium, comúnmente conocido como Tris DBA, es un compuesto organopaladium. Es un complejo de paladio (0) con dibencilidenacetona. El compuesto es un sólido de color púrpura oscuro/marrón que es modestamente soluble en disolventes orgánicos. Tris DBA se utiliza ampliamente como catalizador homogéneo en síntesis orgánica debido a la facilidad con la que se desplazan los ligandos de dibencilidenacetona .

Aplicaciones Científicas De Investigación

Tris DBA tiene una amplia gama de aplicaciones de investigación científica:

- Química : Se utiliza como catalizador en varias reacciones de síntesis orgánica, incluidas las reacciones de acoplamiento cruzado.

- Biología : Investigado por su potencial para inhibir el crecimiento y proliferación celular en varias líneas celulares cancerosas, incluido el cáncer de páncreas, la leucemia linfocítica y el mieloma múltiple .

- Medicina : Se ha demostrado que tiene efectos terapéuticos en modelos preclínicos de enfermedades como la nefropatía lúpica y el mieloma múltiple al inhibir vías de señalización específicas .

- Industria : Se utiliza en la producción de compuestos y materiales orgánicos complejos debido a sus propiedades catalíticas .

Mecanismo De Acción

El mecanismo de acción de Tris DBA implica su capacidad para inhibir varias vías de señalización clave. Se ha demostrado que inhibe la activación de la quinasa de proteína activada por mitógeno (MAPK), Akt y STAT3, que están involucradas en la proliferación y supervivencia celular. Tris DBA también inhibe la N-miristoiltransferasa-1, una enzima clave requerida para la actividad óptima de las moléculas de señalización basadas en la membrana . Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas.

Análisis Bioquímico

Biochemical Properties

Tris(dibenzylideneacetone)dipalladium(0) has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) and multiple myeloma (MM) cancer cells by elevating the expression of SHP2 .

Cellular Effects

Tris(dibenzylideneacetone)dipalladium(0) has significant effects on various types of cells and cellular processes. It abrogates tumor progression in hepatocellular carcinoma and multiple myeloma preclinical models by regulating the STAT3 signaling pathway .

Molecular Mechanism

At the molecular level, Tris(dibenzylideneacetone)dipalladium(0) exerts its effects through several mechanisms. It inhibits the STAT3 signaling pathway, which is a major oncogenic transcription factor that is constitutively activated in many types of human cancers .

Temporal Effects in Laboratory Settings

It is known that it has significant antiproliferative activity against melanoma cells .

Dosage Effects in Animal Models

The effects of Tris(dibenzylideneacetone)dipalladium(0) vary with different dosages in animal models. It has shown activity against B16 murine and A375 human melanoma in vivo .

Metabolic Pathways

It is known to inhibit several signaling pathways including activation of mitogen-activated protein kinase, Akt, Stat-3, and S6 kinase activation .

Métodos De Preparación

Tris DBA se prepara típicamente a partir de dibencilidenacetona y tetracloropaladato de sodio. El proceso implica la reacción de estos dos compuestos, seguida de recristalización a partir de cloroformo. El complejo a menudo se suministra como el aducto [Pd2(dba)3·CHCl3] debido a su recristalización común a partir de cloroformo . Los métodos de producción industrial pueden implicar la ampliación de este proceso, aunque se deben abordar desafíos como la solubilidad de los intermedios y la necesidad de grandes cantidades de disolventes .

Análisis De Reacciones Químicas

Tris DBA experimenta varios tipos de reacciones, sirviendo principalmente como fuente de paladio (0) soluble en procesos catalíticos. Es particularmente efectivo para facilitar reacciones de adición oxidativa. Las reacciones comunes que involucran Tris DBA incluyen:

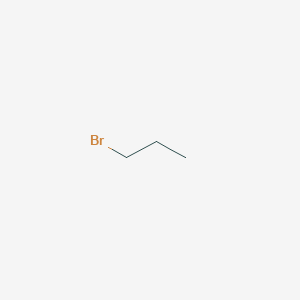

- Acoplamiento de Negishi

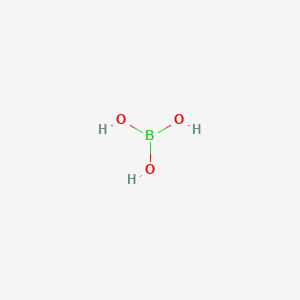

- Acoplamiento de Suzuki

- Reordenamiento de Carroll

- Alquilación alílica asimétrica de Trost

- Aminación de Buchwald–Hartwig

Los reactivos y las condiciones utilizadas en estas reacciones varían, pero generalmente implican el uso de haluros de arilo y ácidos bóricos en presencia de Tris DBA como catalizador. Los principales productos formados a partir de estas reacciones son a menudo moléculas orgánicas complejas que se utilizan en productos farmacéuticos y ciencia de materiales .

Comparación Con Compuestos Similares

Tris DBA es único entre los complejos de paladio (0) debido a su estructura de ligando y reactividad específicas. Los compuestos similares incluyen:

- Bis (dibencilidenacetona) paladio (0)

- Tetrakis (trifenilfosfina) paladio (0)

En comparación con estos compuestos, Tris DBA ofrece ventajas distintas en términos de su eficiencia catalítica y la facilidad con la que se pueden desplazar sus ligandos. Esto lo hace particularmente útil en una amplia gama de aplicaciones catalíticas.

Propiedades

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYTURSJDMMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

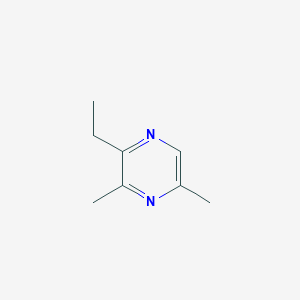

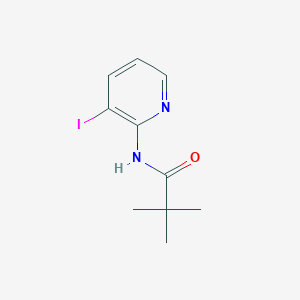

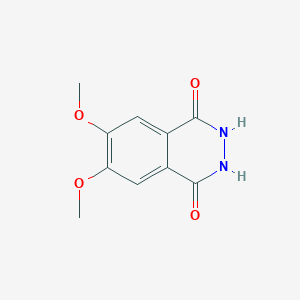

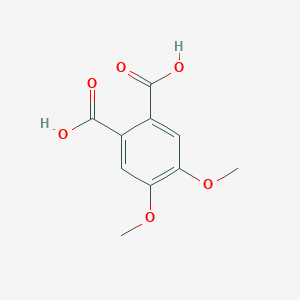

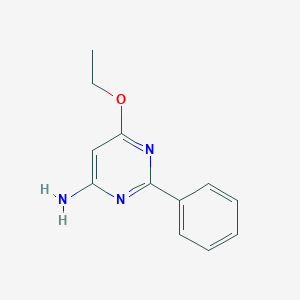

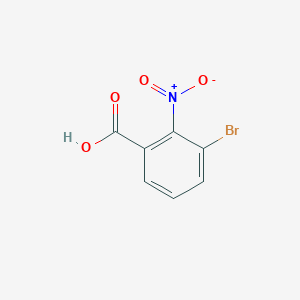

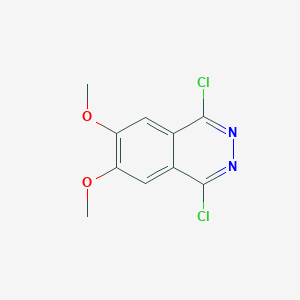

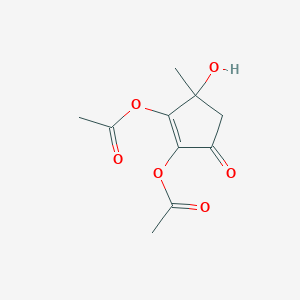

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(dibenzylideneacetone)dipalladium(0)?

A: The molecular formula of Tris(dibenzylideneacetone)dipalladium(0) is C51H42O3Pd2, and its molecular weight is 915.72 g/mol [].

Q2: Is there spectroscopic data available for this compound?

A: Yes, Tris(dibenzylideneacetone)dipalladium(0) has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy [, , , ].

Q3: What are the major catalytic applications of Pd2(dba)3?

A3: Pd2(dba)3 is extensively employed as a catalyst in various organic reactions, including:

- Cross-coupling Reactions: These reactions, like the Suzuki-Miyaura reaction, Negishi coupling, and Stille coupling, are crucial for forming carbon-carbon bonds and are widely used in pharmaceutical and materials science [, , , , ].

- Allylation Reactions: Pd2(dba)3 catalyzes the addition of allyl groups to various substrates, facilitating the formation of complex molecules [, , , ].

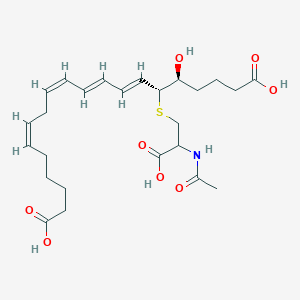

- Carbonylation Reactions: These reactions involve introducing a carbonyl group (C=O) into a molecule, often used in synthesizing ketones, aldehydes, and carboxylic acids [, ].

- Cyclization Reactions: Pd2(dba)3 can mediate ring-forming reactions, which are essential for synthesizing natural products and other cyclic compounds [, , ].

Q4: How does Pd2(dba)3 act as a catalyst in these reactions?

A: Pd2(dba)3 serves as a precursor to catalytically active Pd(0) species. The dibenzylideneacetone (dba) ligands are labile and can dissociate in solution, generating coordinatively unsaturated Pd(0) species that readily participate in catalytic cycles [, , ].

Q5: What are the advantages of using Pd2(dba)3 as a catalyst?

A5: Pd2(dba)3 offers several advantages as a catalyst:

- Air Stability: Unlike many other Pd(0) complexes, Pd2(dba)3 is relatively stable in air, making it easier to handle and store [, ].

- Solubility: It shows good solubility in various organic solvents, facilitating its use in homogeneous catalysis [, ].

- Versatility: It can be used with various ligands to fine-tune its reactivity and selectivity for specific reactions [, , ].

Q6: Are there any drawbacks to using Pd2(dba)3?

A6: Yes, some potential drawbacks exist:

- Decomposition: Pd2(dba)3 can decompose over time, especially in solution and under exposure to air and light, potentially affecting its catalytic activity [, ].

- Nanoparticle Formation: Commercial samples of Pd2(dba)3 can contain a significant amount of Pd nanoparticles, which can influence catalytic activity and complicate mechanistic studies [].

Q7: How does the presence of ligands affect the stability and activity of Pd2(dba)3?

A: Ligands play a crucial role in modifying the stability and activity of Pd2(dba)3. Bulky and electron-rich ligands can stabilize the catalytically active Pd(0) species, enhancing its activity and lifetime [, , ].

Q8: How is Pd2(dba)3 used in materials science and nanotechnology?

A8: Pd2(dba)3 is employed as a precursor for generating Pd nanoparticles, which have applications in various fields:

- Catalysis: Pd nanoparticles are highly active catalysts for a wide range of chemical transformations, including hydrogenation, oxidation, and coupling reactions [, ].

- Electronics: Pd nanoparticles find use in conductive inks, pastes, and other electronic materials due to their excellent electrical conductivity [].

- Sensors: The unique optical and electronic properties of Pd nanoparticles make them valuable in developing various sensors, including gas sensors and biosensors [].

Q9: How are Pd nanoparticles synthesized from Pd2(dba)3?

A9: Pd nanoparticles can be synthesized from Pd2(dba)3 using various methods, including:

- Thermal Decomposition: Heating Pd2(dba)3 in the presence of a stabilizing agent, such as a polymer or ligand, can lead to the formation of Pd nanoparticles [, , ].

- Chemical Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) can reduce Pd2(dba)3 to form Pd nanoparticles [].

Q10: What are the current research trends related to Pd2(dba)3?

A10: Current research trends include:

- Developing More Efficient Catalytic Systems: Researchers are exploring new ligands and reaction conditions to enhance the activity, selectivity, and stability of Pd2(dba)3-based catalysts [, , , ].

- Synthesizing Nanomaterials: New methods for synthesizing Pd nanoparticles with controlled size, shape, and composition using Pd2(dba)3 as a precursor are being investigated [, ].

- Exploring Biological Applications: Studies are underway to investigate the potential anticancer activity of Pd2(dba)3 and its derivatives [, ].

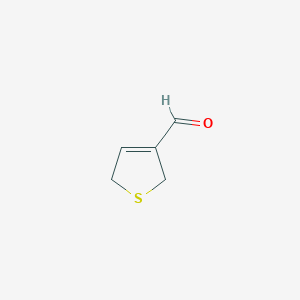

- Synthesis of regioregular poly(3-octylthiophene)s via Suzuki polycondensation []

- Palladium-catalyzed CN cross-coupling of N′-monosubstituted sulfondiimines with aryl bromides []

- Construction of Trifluoromethyl‐Bearing Quaternary Carbon Centers []

- Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester []

- Rapid “Mix‐and‐Stir” Preparation of Well‐Defined Palladium on Carbon Catalysts []

- Asymmetric synthesis of alpha-aminoamides by Pd-catalyzed double carbohydroamination [, ]

- Asymmetric synthesis of (-)-aurantioclavine via palladium-catalyzed intramolecular allylic amination [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.